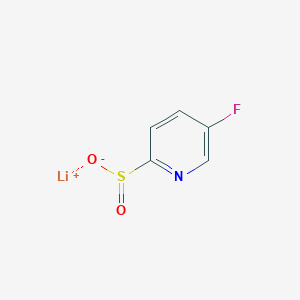

Lithium(1+) ion 5-fluoropyridine-2-sulfinate

説明

Lithium(1+) ion 5-fluoropyridine-2-sulfinate is a lithium salt featuring a pyridine ring substituted with a fluorine atom at position 5 and a sulfinate group at position 2. This compound is of interest in organic synthesis and materials science due to the electronic effects of fluorine, which can influence reactivity and stability. Below, we analyze its similarities and differences with three closely related compounds:

特性

IUPAC Name |

lithium;5-fluoropyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2S.Li/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWCKAUPBSKYLQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=NC=C1F)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FLiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of lithium(1+) ion 5-fluoropyridine-2-sulfinate typically involves the reaction of 5-fluoropyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

化学反応の分析

Palladium-Catalyzed Cross-Coupling Reactions

Lithium 5-fluoropyridine-2-sulfinate serves as a sulfone precursor in palladium-catalyzed couplings with aryl halides. For example:

-

Reaction with Aryl Bromides :

Using XantPhos as a ligand and Cs₂CO₃ as a base, the sulfinate reacts with aryl bromides (e.g., p-tolyl bromide) to form diaryl sulfones (Table 1). LiCl additives improve selectivity by suppressing aryl-phenyl ligand exchange side reactions .

| Substrate | Ligand | Pd Source | Halide | Yield (%) | Selectivity (Product:Side Product) |

|---|---|---|---|---|---|

| p-TolBr | XantPhos | Pd(OAc)₂ | Br | 100 | 15:1 |

Mechanism : Oxidative addition of the aryl halide to Pd⁰ forms an intermediate complex, which undergoes transmetalation with the lithium sulfinate. Reductive elimination yields the sulfone .

Nucleophilic Substitution

The sulfinate group acts as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions:

-

With Electron-Deficient Arenes :

Under basic conditions (e.g., LiHMDS), the sulfinate displaces halides or other leaving groups on fluorinated heterocycles. For example, coupling with 5-bromo-2-methoxypyridine in THF at −78°C yields sulfonated pyridines .

Key Conditions :

-

Solvent : THF

-

Temperature : −78°C

-

Base : Butyllithium

Oxidation and Reduction Pathways

The sulfinate moiety undergoes redox transformations:

-

Oxidation to Sulfones :

Hydrogen peroxide (H₂O₂) in aqueous media converts the sulfinate to the corresponding sulfonic acid or sulfone . -

Reduction to Thiols :

Sodium borohydride (NaBH₄) reduces the sulfinate to a thiolate intermediate, which can be protonated to yield mercaptans.

Multi-Component Reactions

Lithium sulfinates participate in one-pot syntheses:

-

Three-Component Coupling :

Combining the sulfinate, DABSO (a sulfur dioxide surrogate), and aryl halides in the presence of Pd catalysts generates sulfonamides or sulfones .

Example :

-

Generate sulfinic acid in situ from DABSO.

-

Pd-catalyzed coupling with aryl halides and amines yields N-aryl sulfonamides .

Lithium-Mediated Reactivity

The lithium counterion influences aggregation states and reactivity:

-

LiCl Catalysis :

Traces of LiCl accelerate reactions by disrupting LDA (lithium diisopropylamide) aggregates, enhancing monomeric LDA availability for ortholithiation of fluoropyridines . -

Mixed Tetramers :

2:2 LDA-LiCl tetramers form transient intermediates, lowering activation barriers in deprotonation steps .

Side Reactions and Challenges

科学的研究の応用

Organic Synthesis

Lithium(1+) ion 5-fluoropyridine-2-sulfinate is utilized as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique structure allows it to participate in various chemical reactions, enhancing the development of new synthetic pathways.

Key Reactions :

- Nucleophilic Substitution : The fluorine atom enhances the electrophilic character of the pyridine ring, making it suitable for nucleophilic attacks.

- Pummerer-type Reactions : This compound can be involved in Pummerer-type reactions, which are significant for synthesizing sulfoxides and other derivatives .

Biological Research

Research into the biological activity of this compound has revealed potential interactions with biomolecules. The lithium ion modulates enzyme activities, influencing various metabolic pathways.

Potential Therapeutic Applications :

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially useful in developing new antibiotics.

- Enzyme Modulation : The compound's ability to interact with specific enzymes may lead to novel therapeutic strategies for diseases involving dysregulated enzyme activity.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its properties make it suitable for enhancing the performance of polymers and coatings.

Applications in Industry :

- Electrochemical Applications : It is being explored as an additive in lithium-ion batteries to improve performance and stability .

- Advanced Materials Production : The compound's unique reactivity contributes to developing advanced materials with tailored properties for specific applications.

Case Study 1: Antimicrobial Development

A study investigated the potential antimicrobial properties of this compound derivatives against Escherichia coli. Results demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Electrochemical Performance

Research focused on incorporating this compound into lithium-ion battery cathodes. The findings indicated improved charge-discharge cycles compared to traditional materials, highlighting its utility in energy storage applications.

作用機序

The mechanism of action of lithium(1+) ion 5-fluoropyridine-2-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of certain enzymes, while the fluoropyridine moiety can interact with specific receptors. These interactions can lead to various biological effects, depending on the context and application.

類似化合物との比較

Table 1: Structural and Commercial Comparison

| Compound | CAS Number | Key Substituent | Potential Application |

|---|---|---|---|

| This compound | Not available | -F | Pharmaceutical intermediates |

| Lithium(1+) 5-(trifluoromethoxy)pyridine-2-sulfinate | 2228334-97-0 | -OCF₃ | Catalysis, C–H functionalization |

| Lithium(1+) 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate | Not available | -NHBoc | Peptide synthesis |

| Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate | 2229262-84-2 | -CF₃, -CH₃ | Agrochemicals |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing lithium(1+) ion 5-fluoropyridine-2-sulfinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 5-fluoropyridine followed by lithium salt formation. Microwave-assisted synthesis (e.g., as used in cobaltoceniumylamido complexes) can enhance reaction efficiency by reducing time and improving yield . Optimization parameters include temperature (80–120°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of sulfonating agents. Purity is verified via elemental analysis and ion chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms pyridine ring integrity.

- XRD : Single-crystal X-ray diffraction (as in ) resolves the lithium coordination geometry and anion packing .

- ESI-MS : Electrospray ionization mass spectrometry confirms molecular ion peaks and fragmentation patterns.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability tests under inert atmospheres (N₂/Ar) and humidity-controlled environments (≤30% RH) are essential. Thermogravimetric analysis (TGA) identifies decomposition temperatures, while UV-Vis spectroscopy monitors photodegradation over time. Store in desiccated, opaque containers at –20°C for long-term stability.

Advanced Research Questions

Q. What mechanistic insights explain the lithium-ion coordination behavior in this compound, and how can computational modeling validate experimental findings?

- Methodological Answer : Density Functional Theory (DFT) calculations model lithium’s interaction with the sulfinate anion and fluoropyridine ring. Compare computed bond lengths/angles with XRD data . Solvent effects (e.g., dielectric constant) on coordination can be studied via molecular dynamics simulations. Discrepancies between theory and experiment may indicate neglected solvation effects or crystal packing forces.

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent trace water. Reproduce experiments using rigorously dried solvents (e.g., molecular sieves) and Karl Fischer titration to quantify H₂O content. Compare solubility via gravimetric analysis and dynamic light scattering (DLS) to assess aggregation. Systematic replication, as emphasized in , is critical .

Q. What strategies are effective in analyzing the compound’s reactivity in cross-coupling reactions, and how do electronic effects from fluorine influence outcomes?

- Methodological Answer : Use kinetic studies (stopped-flow UV-Vis) to track reaction rates with aryl halides. Hammett plots correlate fluorine’s electron-withdrawing effects with activation energies. Contrast with non-fluorinated analogs to isolate electronic contributions. GC-MS and in-situ IR spectroscopy monitor intermediate formation.

Q. How can researchers address discrepancies in reported electrochemical stability windows for this lithium salt in battery electrolyte applications?

- Methodological Answer : Cyclic voltammetry (CV) under controlled moisture/O₂ levels (<1 ppm) minimizes artifacts. Compare results using different reference electrodes (Li/Li⁺ vs. Ag/Ag⁺). Electrochemical impedance spectroscopy (EIS) identifies interfacial resistance variations. Purity of the salt (e.g., residual Cl⁻ from synthesis) must be quantified via ion chromatography .

Methodological Best Practices

- Reproducibility : Document synthesis and characterization protocols in detail (e.g., via ’s guidelines) .

- Data Contradictions : Apply ’s framework to assess methodological flaws (e.g., confounding variables in solubility studies) .

- Contextualization : Use ’s "aggregation search" to integrate structural, spectroscopic, and computational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。